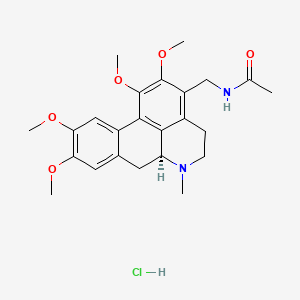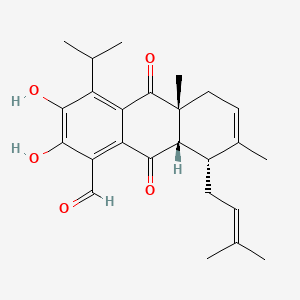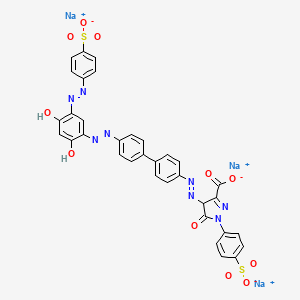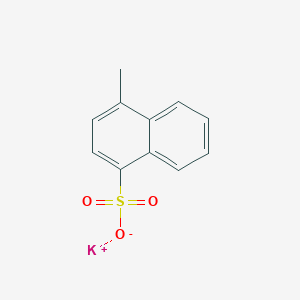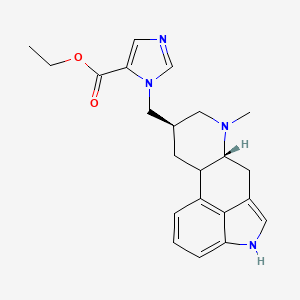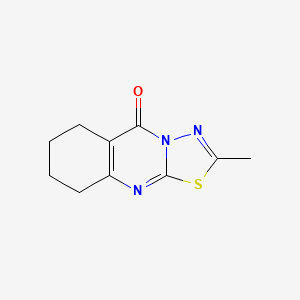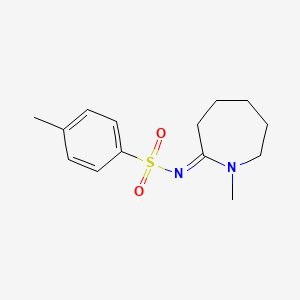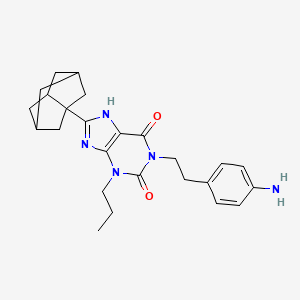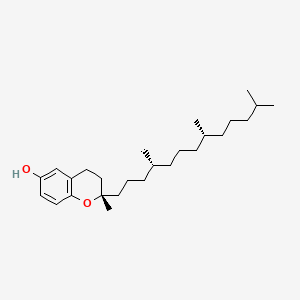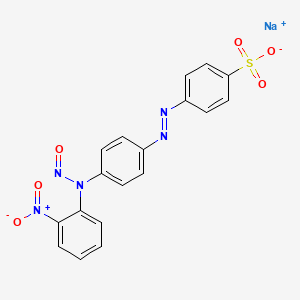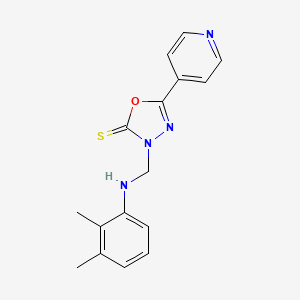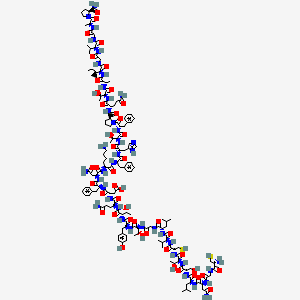
8-Val-human calcitonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Val-human calcitonin is a synthetic analog of human calcitonin, a peptide hormone composed of 32 amino acids. Calcitonin is primarily secreted by the parafollicular cells of the thyroid gland and plays a crucial role in calcium and phosphorus metabolism. The 8-Val variant of human calcitonin features a valine residue at the eighth position, which can influence its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Val-human calcitonin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: Each amino acid is activated using reagents like carbodiimides and then coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding this compound is inserted into an expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the peptide.
Purification: The peptide is extracted and purified using chromatography techniques.
化学反応の分析
Types of Reactions: 8-Val-human calcitonin can undergo various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized.
Reduction: The disulfide bridge can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used.
Substitution: Site-directed mutagenesis can be employed to substitute specific amino acids.
Major Products:
Oxidation: Formation of oxidized peptide with disulfide bridges.
Reduction: Formation of reduced peptide with free thiol groups.
Substitution: Analog peptides with altered amino acid sequences.
科学的研究の応用
8-Val-human calcitonin has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphorus metabolism.
Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and Paget’s disease.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
8-Val-human calcitonin exerts its effects by binding to the calcitonin receptor, a G-protein-coupled receptor found primarily in osteoclasts. This binding inhibits osteoclast-mediated bone resorption, leading to decreased calcium release from bones. The peptide also promotes renal excretion of calcium, phosphate, and other ions, contributing to its hypocalcemic effect.
類似化合物との比較
Human Calcitonin: The natural form of the hormone with a methionine residue at the eighth position.
Salmon Calcitonin: A more potent analog used in clinical settings.
Calcitonin Gene-Related Peptide (CGRP): A related peptide with similar structural features but different biological functions.
Uniqueness: 8-Val-human calcitonin is unique due to the substitution of valine at the eighth position, which can enhance its stability and biological activity compared to the natural form. This modification makes it a valuable tool for research and potential therapeutic applications.
特性
CAS番号 |
89355-26-0 |
|---|---|
分子式 |
C151H228N40O45S2 |
分子量 |
3387.8 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C151H228N40O45S2/c1-18-75(10)118(143(228)163-66-113(205)182-116(73(6)7)142(227)162-63-111(203)165-77(12)150(235)190-50-30-39-105(190)124(158)209)185-125(210)76(11)166-145(230)120(79(14)194)186-130(215)92(46-48-108(155)200)169-141(226)106-40-31-51-191(106)151(236)102(57-85-36-26-21-27-37-85)179-148(233)122(81(16)196)188-138(223)98(58-87-62-159-70-164-87)174-132(217)95(54-83-32-22-19-23-33-83)172-128(213)90(38-28-29-49-152)168-135(220)100(60-110(157)202)175-133(218)96(55-84-34-24-20-25-35-84)173-136(221)101(61-115(207)208)176-129(214)91(45-47-107(154)199)170-147(232)121(80(15)195)187-137(222)97(56-86-41-43-88(198)44-42-86)178-146(231)119(78(13)193)183-114(206)65-161-127(212)93(52-71(2)3)177-144(229)117(74(8)9)184-140(225)104(69-238)181-149(234)123(82(17)197)189-139(224)103(67-192)180-131(216)94(53-72(4)5)171-134(219)99(59-109(156)201)167-112(204)64-160-126(211)89(153)68-237/h19-27,32-37,41-44,62,70-82,89-106,116-123,192-198,237-238H,18,28-31,38-40,45-61,63-69,152-153H2,1-17H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,227)(H,163,228)(H,165,203)(H,166,230)(H,167,204)(H,168,220)(H,169,226)(H,170,232)(H,171,219)(H,172,213)(H,173,221)(H,174,217)(H,175,218)(H,176,214)(H,177,229)(H,178,231)(H,179,233)(H,180,216)(H,181,234)(H,182,205)(H,183,206)(H,184,225)(H,185,210)(H,186,215)(H,187,222)(H,188,223)(H,189,224)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-,122-,123-/m0/s1 |
InChIキー |
MYUAQRALWPOWGP-DSCKDRDKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CS)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


